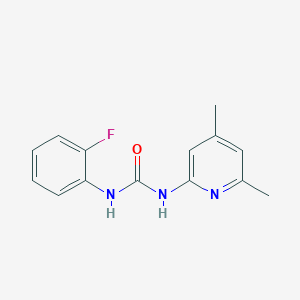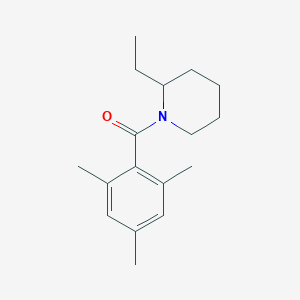![molecular formula C19H20N4O4 B5432333 5-[2-(1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B5432333.png)
5-[2-(1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(1-methyl-2-oxospiro[indole-3,4’-piperidine]-1’-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione is a complex organic compound that features a spirocyclic oxindole structure. This compound is of significant interest due to its potential applications in medicinal chemistry and drug design. The unique spirocyclic structure imparts distinct biological activities, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1-methyl-2-oxospiro[indole-3,4’-piperidine]-1’-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the spirocyclic oxindole core. One efficient method involves the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation . The key steps are:
Dianion Alkylation: This step involves the reaction of ethyl 2-oxindoline-5-carboxylate with a suitable alkylating agent.
Cyclization: The intermediate formed undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the removal of the methyl group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(1-methyl-2-oxospiro[indole-3,4’-piperidine]-1’-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-[2-(1-methyl-2-oxospiro[indole-3,4’-piperidine]-1’-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting cancer cells and microbial infections.
Biological Studies: It is used in studying the biological pathways and mechanisms of action of spirocyclic compounds.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-[2-(1-methyl-2-oxospiro[indole-3,4’-piperidine]-1’-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind effectively to three-dimensional protein targets, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spirotryprostatin A and B: These compounds also feature spirocyclic structures and exhibit microtubule assembly inhibition.
Pteropodine and Isopteropodine: These compounds dampen the operation of muscarinic serotonin receptors.
Uniqueness
5-[2-(1-methyl-2-oxospiro[indole-3,4’-piperidine]-1’-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione is unique due to its specific combination of the spirocyclic oxindole and pyrimidine-dione moieties. This combination imparts distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-[2-(1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-22-14-5-3-2-4-13(14)19(17(22)26)6-8-23(9-7-19)15(24)10-12-11-20-18(27)21-16(12)25/h2-5,11H,6-10H2,1H3,(H2,20,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMMOSKFXQIMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCN(CC3)C(=O)CC4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B5432257.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5432276.png)

![3-{[1-(methylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5432283.png)

![N-[(1-ethyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5432289.png)
![(4S)-4-{4-[({[(4-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5432290.png)
![2-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B5432295.png)
![2-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B5432302.png)
![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
![N~3~-(1,3-BENZODIOXOL-5-YL)-2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[B]PYRIDINE-3-CARBOXAMIDE](/img/structure/B5432320.png)
![(4Z)-1-butyl-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5432338.png)

![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)
